molecular formula C16H28O6 B1612713 Geranyl beta-D-glucopyranoside CAS No. 22850-13-1

Geranyl beta-D-glucopyranoside

Cat. No. B1612713
CAS RN: 22850-13-1
M. Wt: 316.39 g/mol
InChI Key: RMMXLHZEVYNSJO-XFFZJAGNSA-N
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Description

Geranyl beta-D-glucopyranoside is a terpene glycoside . It is a natural product found in Rhodiola sachalinensis, Rhodiola rosea, and Zingiber officinale .


Synthesis Analysis

The primary decomposition reaction of Geranyl beta-D-glucopyranoside takes place with the breaking of the glycosidic linkage, specifically the cleavage of the O-glycosidic bond . In tea plants, two candidate geraniol synthase (GES) genes and two Nudix hydrolase genes were functionally investigated through gene transcription manipulation and gene chemical product analyses .


Molecular Structure Analysis

The molecular formula of Geranyl beta-D-glucopyranoside is C16H28O6 . Its molecular weight is 316.39 g/mol . The IUPAC name is (2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .


Chemical Reactions Analysis

The main pyrolysis product of Geranyl beta-D-glucopyranoside is geraniol . Little Geranyl beta-D-glucopyranoside was pyrolyzed at 200 degrees C and there were a large amount of geraniol and little by-products produced at 300 degrees C .


Physical And Chemical Properties Analysis

Geranyl beta-D-glucopyranoside is a terpene glycoside . Its molecular weight is 316.39 g/mol .

Scientific Research Applications

Aroma Precursor in Tea Leaves

Geranyl β-D-glucopyranoside and similar compounds have been isolated as aroma precursors from various types of tea leaves, such as oolong tea and green tea. These compounds undergo hydrolysis to release geraniol, a key component contributing to the aroma of tea (Guo et al., 1993), (Nishikitani et al., 1996).

Aroma Precursor in Flowers and Spices

Geranyl glycosides have been isolated as aroma precursors from rose flowers and ginger. These compounds are involved in the formation of specific aroma compounds through enzymatic hydrolysis, influencing the characteristic scents of these plants (Oka et al., 1997), (Sekiwa et al., 2001).

Pyrolysis Behavior

Studies on the pyrolysis behavior of geranyl β-D-glucopyranoside reveal insights into its decomposition under various temperatures. This research aids in understanding the thermal stability and decomposition products of this compound, which is significant for its application in flavor and fragrance industries (Xie et al., 2006), (Xie et al., 2007).

Role in Plant Secondary Metabolism

Geranyl β-D-glucopyranoside and its derivatives play a role in plant secondary metabolism. For example, its involvement in glycoconjugation processes affects flavor impact in wine and other plant-based products (Skouroumounis et al., 2000), (Withopf et al., 1997).

Metabolic Engineering and Disease Resistance

Geranyl β-D-glucopyranoside has been explored in the context of metabolic engineering to enhance disease resistance in crops. This involves manipulating pathways to overexpress specific compounds like geraniol and geranic acid, offering potential agricultural benefits (Yang et al., 2011).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O6/c1-10(2)5-4-6-11(3)7-8-21-16-15(20)14(19)13(18)12(9-17)22-16/h5,7,12-20H,4,6,8-9H2,1-3H3/b11-7+/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXLHZEVYNSJO-QYSJADTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316488
Record name Geranyl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geranyl beta-D-glucopyranoside

CAS RN

22850-13-1
Record name Geranyl glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22850-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geranyl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Xie, X Gu, C Luo, G Wang, J Tang - Se pu= Chinese Journal of …, 2006 - europepmc.org
… of the flavor precursor of geranyl-beta-D-glucopyranoside, the glycoside was pyrolyzed at 200, … Little geranyl-beta-D-glucopyranoside was pyrolyzed at 200 degrees C and there were a …
Number of citations: 4 europepmc.org
JO AKINYI - 2016 - repository.maseno.ac.ke
Tea (Camellia sinensis) is a major cash crop in Kenya that suffers economic losses due to Brevipalpus phoenicis and Oligonychus coffeae infestations during droughts. Pesticides use …
Number of citations: 3 repository.maseno.ac.ke
X Tao, H Sun, J Chen, L Li, Y Wang… - International Journal of …, 2014 - Taylor & Francis
N, O-double (three methyl silane) trifluoro ethyl amide was used to derivatize polyphenols in apple pomace, and the resultant products were tested. The optimal derivatization conditions …
Number of citations: 16 www.tandfonline.com
Y Wu, L Yang, F Liu, M Miao, H Zhu… - Se pu= Chinese Journal …, 2007 - europepmc.org
The pyrolysis behavior of an essence, 4-oxo-beta-damascone, was investigated using an on-line pyrolysis gas chromatography-mass spectrometry (PyGC/MS). In helium atmosphere, …
Number of citations: 3 europepmc.org
JY Cao, DH Fu, F Zhang, D Liang - Se pu= Chinese Journal of …, 2000 - europepmc.org
Several types of alkyd resins have been analyzed by simultaneous pyrolysis methylation gas chromatography mass spectrometry (SPM-GC-MS). The samples were mixed with …
Number of citations: 2 europepmc.org
J Rüdiger - 2019 - mediatum.ub.tum.de
Glycosylated aroma molecules exhibit beneficial traits and gain importance due to low-cost biotechnological production. Glycosides can be made by E. coli cells expressing plant …
Number of citations: 0 mediatum.ub.tum.de

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